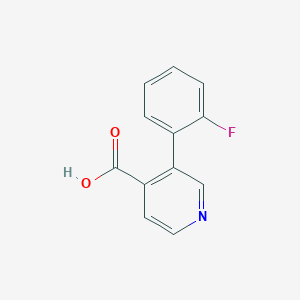

3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Description

The exact mass of the compound this compound is 217.05390666 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-4-2-1-3-8(11)10-7-14-6-5-9(10)12(15)16/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGPOUWCXOAGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673413 | |

| Record name | 3-(2-Fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214350-74-9 | |

| Record name | 3-(2-Fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Fluorophenyl Pyridine 4 Carboxylic Acid and Analogues

Established Synthetic Pathways

Traditional synthetic routes to 3-(2-Fluorophenyl)pyridine-4-carboxylic acid and its analogues have relied on fundamental organic reactions for the construction of the pyridine (B92270) ring and subsequent functionalization.

Cyclization Reactions in Pyridine Ring Formation

Cyclization reactions are a cornerstone in the synthesis of the pyridine nucleus. Various named reactions can be adapted to produce the 3-aryl-4-carboxy pyridine scaffold.

One prominent method is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate, upon heating, undergoes cyclodehydration to yield a substituted pyridine. organic-chemistry.orggoogleapis.com While versatile, this method often requires high temperatures for the final cyclization step. organic-chemistry.org Modifications, such as the use of acid catalysis, can facilitate the reaction under milder conditions. googleapis.com

Another classical approach is the Kröhnke pyridine synthesis , which utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297). chim.it This method is known for its high yields and tolerance of a wide range of functional groups on the aryl substituents. chim.it The reaction proceeds through a Michael addition followed by cyclization and aromatization. chim.it

| Cyclization Reaction | Key Reactants | General Conditions | Ref. |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | High temperature or acid catalysis | organic-chemistry.orggoogleapis.com |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetate | Glacial acetic acid or methanol, moderate temperatures | chim.it |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions on a pre-formed pyridine ring are a common strategy to introduce substituents. For the synthesis of the target molecule, this could involve the substitution of a leaving group at the 3-position of a pyridine-4-carboxylic acid derivative. However, direct nucleophilic substitution on an unactivated pyridine ring can be challenging.

A more common approach involves the reaction of a pyridine derivative bearing an activating group with a suitable nucleophile. For instance, a halogenated pyridine-4-carboxylate can react with an organometallic reagent.

Carboxylation Strategies

The introduction of the carboxylic acid group at the 4-position of the pyridine ring is a critical step. This can be achieved through various carboxylation methods. One common strategy is the oxidation of a 4-alkylpyridine. For instance, 3-(2-fluorophenyl)-4-methylpyridine could be oxidized using strong oxidizing agents like potassium permanganate (B83412) to yield the desired carboxylic acid.

Alternatively, direct carboxylation of a 3-(2-fluorophenyl)pyridine (B3058412) can be achieved. Modern methods involve the use of carbon dioxide (CO2) as the carboxylating agent, often in the presence of a metal catalyst. wikipedia.org A recently developed method allows for the C4-selective carboxylation of pyridines using CO2 via a copper-catalyzed reaction of pyridylphosphonium salts. wikipedia.org

Another approach is the hydrolysis of a nitrile group. A 3-(2-fluorophenyl)-4-cyanopyridine can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. researchgate.net

| Carboxylation Method | Starting Material | Reagents | Ref. |

| Oxidation | 3-(2-Fluorophenyl)-4-methylpyridine | KMnO4 or other strong oxidants | |

| Direct Carboxylation with CO2 | 3-(2-Fluorophenyl)pyridine | CuCl, TMEDA, ZnEt2, CO2 | wikipedia.org |

| Nitrile Hydrolysis | 3-(2-Fluorophenyl)-4-cyanopyridine | Strong acid or base (e.g., H2SO4, NaOH) | researchgate.net |

Novel and Optimized Synthetic Routes

To overcome the limitations of traditional methods, such as harsh reaction conditions and limited substrate scope, novel and optimized synthetic routes have been developed. These often employ modern techniques to enhance efficiency and yield.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. Many of the established pyridine syntheses can be significantly optimized using microwave irradiation. For instance, the Bohlmann-Rahtz and Kröhnke pyridine syntheses can be performed in shorter reaction times and often with higher efficiency under microwave conditions.

Microwave-assisted Suzuki coupling reactions have also been extensively developed for the synthesis of biaryl compounds, a key step in the formation of 3-arylpyridines. nih.gov These reactions typically use a palladium catalyst and can be carried out in aqueous media, offering a greener synthetic approach. nih.gov

| Reaction | Catalyst/Reagents | Conditions | Advantages | Ref. |

| Suzuki Coupling | Pd(II) complex | Aqueous media, Microwave irradiation | Rapid reaction times, environmentally friendly | nih.gov |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling , are highly effective for the formation of the C-C bond between the pyridine ring and the 2-fluorophenyl group. organic-chemistry.org This reaction typically involves the coupling of a pyridine boronic acid or ester with a halo- or triflyloxy-substituted 2-fluorobenzene derivative, or vice versa, in the presence of a palladium catalyst and a base. nih.govrose-hulman.edunih.gov

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. Modern advancements have led to the development of highly active catalyst systems that can facilitate the coupling of even challenging substrates in high yields. nih.gov Microwave-assisted Suzuki-Miyaura reactions have proven to be particularly efficient for the synthesis of 3-arylpyridines. nih.gov

| Coupling Reaction | Reactants | Catalyst System | General Conditions | Ref. |

| Suzuki-Miyaura | 3-Bromopyridine-4-carboxylic acid, (2-Fluorophenyl)boronic acid | Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., Na2CO3) | Anhydrous solvent, inert atmosphere | nih.govrose-hulman.edu |

| Suzuki-Miyaura | 3-Pyridylboronic acid, 1-Bromo-2-fluorobenzene | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., phosphine) | Anhydrous solvent, inert atmosphere | nih.gov |

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are advantageous due to their atom economy, reduction in the number of synthetic steps, and the ability to rapidly generate molecular complexity. nih.gov While a specific multi-component reaction for the direct synthesis of this compound is not prominently documented, the Kröhnke pyridine synthesis represents a versatile MCR for producing highly substituted pyridines, which could be hypothetically adapted for analogues. wikipedia.orgnih.gov

The classical Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate, to form a 1,5-dicarbonyl intermediate which then cyclizes to the pyridine ring. wikipedia.orgdrugfuture.com

A potential, albeit hypothetical, MCR pathway to a 3-arylpyridine scaffold related to the target compound could involve the following components:

A C2-N fragment source: Ammonia (B1221849) or an ammonia equivalent.

A three-carbon fragment: An α,β-unsaturated carbonyl compound.

A one-carbon fragment: A ketone bearing the desired aryl substituent.

For instance, a variation of the Kröhnke synthesis could theoretically employ a chalcone (B49325) derivative (an α,β-unsaturated ketone) bearing the 2-fluorophenyl group. The reaction mechanism generally proceeds through a Michael addition to form a 1,5-dicarbonyl intermediate, which then undergoes condensation with ammonia, cyclization, and subsequent aromatization to yield the substituted pyridine ring. wikipedia.org The challenge lies in designing the specific precursors that would assemble to give the required 3-(2-fluorophenyl) and 4-carboxyl substitution pattern.

Another MCR approach that yields 3,4-dihydro-2-pyridone derivatives involves a four-component reaction of Meldrum's acid, an aromatic aldehyde, a β-ketoester, and ammonium acetate. mdpi.comresearchgate.net These pyridone products can serve as versatile intermediates that may be further functionalized and aromatized to achieve the desired pyridine-4-carboxylic acid structure.

Precursor and Intermediate Chemistry

The synthesis of this compound is practically achieved through multi-step sequences involving key precursors and intermediates. A highly effective and common strategy for forming the crucial carbon-carbon bond between the pyridine ring and the fluorophenyl group is the Suzuki-Miyaura cross-coupling reaction. rsc.org This approach relies on the palladium-catalyzed reaction between a pyridine-based electrophile and an organoboron nucleophile.

Key Precursors for Suzuki-Miyaura Coupling:

3-Halopyridine-4-carboxylic acid: A common and effective precursor is 3-Bromopyridine-4-carboxylic acid . This compound serves as the electrophilic partner in the coupling reaction. The bromine atom at the 3-position is selectively replaced in the palladium catalytic cycle. The carboxylic acid group at the 4-position is generally compatible with the reaction conditions, although esterification might be used as a protective strategy if needed. rsc.orgsynchem.desigmaaldrich.com

(2-Fluorophenyl)boronic acid: This organoboron compound acts as the nucleophilic partner, transferring the 2-fluorophenyl group to the palladium catalyst and subsequently to the pyridine ring. Boronic acids are valued for their stability, low toxicity, and commercial availability. organic-chemistry.org

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyridine precursor, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the 3-arylpyridine product and regenerate the catalyst. organic-chemistry.org

Alternative Precursor Strategy:

An alternative synthetic route involves constructing the pyridine ring from precursors that already contain the 2-fluorophenyl moiety. A key precursor for this type of strategy is a β-ketoester, such as Ethyl (2-fluorobenzoyl)acetate . chemimpex.com

This precursor can be synthesized via the Claisen condensation of ethyl acetate and an appropriate 2-fluorobenzoate (B1215865) derivative. Ethyl (2-fluorobenzoyl)acetate can then be used in various classical pyridine syntheses. For example, it can be reacted with an enamine and an ammonia source in a Hantzsch-type condensation, followed by oxidation and subsequent functional group manipulations to install the carboxylic acid at the 4-position. This β-ketoester contains the core structural elements that can be elaborated into the final target molecule.

Advanced Spectroscopic and Structural Elucidation of 3 2 Fluorophenyl Pyridine 4 Carboxylic Acid

Vibrational Spectroscopy Analysis

Detailed experimental data and interpretation for the vibrational modes of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid are not available. This analysis would typically involve the identification of characteristic stretching and bending vibrations for the carboxylic acid, pyridine (B92270), and fluorophenyl functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

A specific FT-IR spectrum for this compound, including peak positions, intensities, and assignments, could not be found. Such a spectrum would be expected to show a broad O-H stretch from the carboxylic acid, a sharp C=O carbonyl stretch, and various C-H, C=C, C-N, and C-F vibrations characteristic of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and assignments for this compound are not documented in the available search results.

¹H NMR Spectroscopic Characterization

The expected ¹H NMR spectrum would show distinct signals for the protons on the pyridine and fluorophenyl rings. The chemical shifts would be influenced by the electron-withdrawing effects of the carboxylic acid group, the nitrogen atom, and the fluorine atom. Integration of the signals would confirm the number of protons in each environment, and coupling patterns would reveal their spatial relationships. Without experimental data, a detailed analysis is not possible.

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid and the carbons of the two aromatic rings, with the C-F coupling being a characteristic feature. Specific chemical shift values for this compound are not available.

X-ray Diffraction Studies

There are no published crystal structures or X-ray diffraction data for this compound in the searched databases. A crystallographic study would provide definitive information on the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure

Despite the utility of this technique, a search of crystallographic databases and scientific literature did not yield any specific single-crystal X-ray diffraction studies for this compound. Therefore, no experimental data on its crystal structure is currently available to be presented.

Conformational Analysis from X-ray Data

However, in the absence of single-crystal X-ray diffraction data for this specific compound, a conformational analysis based on experimental findings cannot be conducted.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio of ions, which allows for the confirmation of a compound's molecular weight and can provide insights into its elemental composition and structure. The molecular formula for this compound is C₁₂H₈FNO₂ corresponding to a molecular weight of approximately 217.19 g/mol . A high-resolution mass spectrometry analysis would be expected to show a molecular ion peak ([M]+ or [M+H]+) that corresponds to this mass.

While the theoretical molecular weight can be calculated, specific experimental mass spectrometry data, such as the observed m/z values and fragmentation patterns for this compound, were not found in the available literature.

Computational and Theoretical Investigations of 3 2 Fluorophenyl Pyridine 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. scirp.org DFT calculations are used to determine the optimized geometry, electronic structure, and vibrational frequencies of molecules, providing a theoretical framework that complements and predicts experimental findings. For pyridine (B92270) derivatives, DFT methods have been successfully used to analyze molecular structures, orbital interactions, and vibrational spectra. niscpr.res.incauverycollege.ac.in

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For 3-(2-Fluorophenyl)pyridine-4-carboxylic acid, this would involve calculating bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and contains hypothetical data based on typical values for similar structures, as specific published data for this compound is unavailable.

| Parameter | Predicted Value |

|---|---|

| C-C (Pyridine Ring) Bond Length | ~1.39 Å |

| C-N (Pyridine Ring) Bond Length | ~1.34 Å |

| C-C (Phenyl Ring) Bond Length | ~1.40 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (Inter-ring) Bond Length | ~1.49 Å |

| C=O (Carboxyl) Bond Length | ~1.21 Å |

| C-O (Carboxyl) Bond Length | ~1.36 Å |

| Pyridine-Phenyl Dihedral Angle | ~40-50° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. scirp.org For aromatic carboxylic acids, DFT calculations can precisely determine these energy levels. researchgate.net The analysis for this compound would likely show the HOMO localized on the electron-rich aromatic rings and the LUMO distributed over the pyridine ring and the electron-withdrawing carboxylic acid group.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: The following values are representative examples from studies on similar aromatic heterocyclic compounds and are not specific to this compound.

| Parameter | Illustrative Energy Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's surface and uses a color scale to indicate different potential values. Red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate, near-neutral potentials. researchgate.netresearchgate.net

For this compound, an MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, highlighting these as sites for hydrogen bonding and electrophilic interaction. The hydrogen atom of the carboxylic acid and regions near the fluorine atom would likely exhibit a positive potential (blue). researchgate.net This analysis is invaluable for predicting intermolecular interactions and the reactive sites of the molecule. researchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. This theoretical spectrum allows for the assignment of specific vibrational modes (stretching, bending, wagging) to the observed experimental bands. cauverycollege.ac.in

For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid, typically a very broad band around 3500-2500 cm⁻¹. spectroscopyonline.com

C=O stretching of the carboxylic acid, expected in the 1710-1680 cm⁻¹ region for aromatic acids. spectroscopyonline.com

C-F stretching , which is typically a strong band in the 1250-1000 cm⁻¹ range.

C=N and C=C stretching vibrations from the pyridine and phenyl rings, usually found in the 1600-1400 cm⁻¹ region. cauverycollege.ac.in

Comparing the calculated frequencies (often scaled by a factor to correct for approximations in the theory) with experimental data provides strong validation for the computed molecular structure.

Table 3: Predicted Principal Vibrational Frequencies (Illustrative) Note: These are typical frequency ranges for the specified functional groups and are not calculated data for the target compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 3500 - 2500 (Broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 |

| C=N/C=C Stretch (Aromatic Rings) | 1600 - 1400 |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 |

| C-F Stretch | 1250 - 1000 |

| O-H Wag (Carboxylic Acid) | 960 - 900 (Broad) |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hybridization, and delocalization effects by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E2) associated with these interactions quantifies their strength. niscpr.res.inniscair.res.in

For this compound, NBO analysis would reveal:

The nature of the C-F and C-N bonds.

Hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into anti-bonding orbitals of the aromatic rings.

Molecular Dynamics (MD) Simulations

An MD simulation of this compound, typically in a solvent like water, could be used to:

Explore its conformational flexibility, particularly the rotation around the bond connecting the two aromatic rings.

Study the stability of intermolecular hydrogen bonds, for instance, the formation of dimers between two carboxylic acid molecules.

Analyze the hydration shell and how water molecules orient around the solute.

Conformational Dynamics

The conformational flexibility of a molecule is critical to its function, particularly its ability to bind to a biological receptor. This dynamic behavior is determined by the rotation around single bonds. For this compound, the key rotational barriers would be between the pyridine and fluorophenyl rings, and around the bond connecting the carboxylic acid group to the pyridine ring. A thorough computational analysis would typically involve scanning the potential energy surface to identify low-energy conformers and the transition states that separate them. At present, no specific studies detailing these conformational preferences or the energetic barriers to rotation for this compound have been published.

Solvent Interaction Effects

The surrounding solvent can significantly influence a molecule's conformation and reactivity. Theoretical investigations into solvent effects, often using models like the Polarizable Continuum Model (PCM), can quantify how the molecule's properties change in different environments. These studies are vital for understanding reaction mechanisms and bioavailability. Research on how various protic and aprotic solvents might affect the structure and energy of this compound has not been specifically reported.

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. This is a cornerstone of modern drug discovery.

Advanced Quantum Chemical Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of molecules.

Non-Linear Optical (NLO) PropertiesOrganic molecules with significant NLO properties are of interest for applications in telecommunications and photonics. These properties arise from the molecule's response to a strong electromagnetic field. Key NLO parameters, such as polarizability (α) and first-order hyperpolarizability (β), can be calculated using quantum chemical methods. While the NLO properties of various organic compounds, including some pyridine derivatives, have been investigated, there are no specific published reports detailing the calculated NLO properties for this compound.

A specific study detailing the Hirshfeld surface analysis of this compound could not be located in the available research literature. While computational and theoretical investigations, including Hirshfeld surface analysis, are common for characterizing intermolecular interactions in novel compounds, it appears that such an analysis has not been published for this particular molecule.

Therefore, the detailed research findings and data tables regarding its specific intermolecular contacts, fingerprint plots, and interaction percentages, as requested for the section on Hirshfeld Surface Analysis and Intermolecular Interactions, are not available.

To provide the requested content, a crystallographic study of this compound would first need to be conducted and published, from which the necessary data for a comprehensive Hirshfeld surface analysis could be derived.

Biological Activity and Mechanistic Investigations of 3 2 Fluorophenyl Pyridine 4 Carboxylic Acid

Enzyme Inhibition Studies

Comprehensive searches of scientific databases and literature have yielded no specific data on the inhibitory activity of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid against several major classes of enzymes.

Kinase Inhibition (e.g., MAPK, PI3K/AKT, PIM-1, Bcr-Abl, c-Met, IRAK4, GSK-3)

There is currently no available scientific literature detailing the inhibitory effects of this compound on the kinase activities of Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K/AKT), Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1), Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl), c-Met, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), or Glycogen Synthase Kinase-3 (GSK-3). While other pyridine-containing scaffolds have been explored as inhibitors for these targets, no specific data for this compound has been reported.

Hydrolase Inhibition (e.g., Acetylcholinesterase, Carbonic Anhydrase, Tyrosinase, Cholesterol 24-Hydroxylase)

Investigations into the potential for this compound to act as an inhibitor of various hydrolases have not yielded specific findings. There are no published studies demonstrating its activity against Acetylcholinesterase, Carbonic Anhydrase, Tyrosinase, or Cholesterol 24-Hydroxylase. Research in these areas has focused on other classes of compounds, including different pyridine (B92270) derivatives, but has not specifically implicated this compound. mdpi.comnih.govnih.govnih.govneurologylive.comrsc.orgq4cdn.com

Demethylase Inhibition (e.g., JmjC-KDM, JMJD2E)

Direct studies on the inhibitory effect of this compound against Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases (JmjC-KDM) are not available. However, research on structurally related compounds provides some context. A study focused on 3-substituted pyridine 2,4-dicarboxylic acids identified them as potential inhibitors of the histone demethylase JMJD2E. researchgate.netnih.govnih.gov Notably, the ortho-fluorophenyl derivative of pyridine-2,4-dicarboxylic acid showed an IC₅₀ value of 2.5 µM against JMJD2E. researchgate.net It is crucial to emphasize that this finding pertains to a dicarboxylic acid derivative, which is structurally distinct from the monocarboxylic acid, this compound. The presence of the second carboxyl group at the 2-position is often critical for chelating the active site metal ion, and its absence in the compound of interest means these results cannot be directly extrapolated.

Other Enzyme Classes (e.g., Pyrimidine (B1678525) Synthesis Enzymes, PTPB, COX Enzymes, FABP4)

There is no published research available that describes the inhibitory activity of this compound against other enzyme classes such as pyrimidine synthesis enzymes, Protein Tyrosine Phosphatase B (PTPB), Cyclooxygenase (COX) enzymes, or Fatty Acid-Binding Protein 4 (FABP4).

Receptor Interaction Profiling

A thorough review of the scientific literature reveals no studies dedicated to the receptor interaction profiling of this compound. Consequently, its affinity and activity at various physiological receptors remain uncharacterized.

Antiproliferative Effects on Cellular Models

There are no specific studies in the available scientific literature that have investigated or reported on the antiproliferative effects of this compound in any cellular models. While other novel pyridine and pyrimidine derivatives have been synthesized and tested for such activity, data for this specific compound is absent. nih.govnih.govmdpi.commdpi.commdpi.com

In Vitro Cytotoxicity Assays

There is no publicly available scientific literature detailing the in vitro cytotoxicity of this compound against any cancer cell lines. Consequently, data regarding its IC50 values or specific cytotoxic effects are not available.

Apoptosis Induction Mechanisms

No studies were identified that investigated the apoptosis-inducing potential of this compound. Research into its effects on apoptotic pathways, such as caspase activation or the expression of pro-apoptotic and anti-apoptotic proteins, has not been reported.

Cell Cycle Modulation

Information regarding the effect of this compound on cell cycle progression is not available in the reviewed scientific literature. There are no reports on its potential to cause cell cycle arrest at any phase or its impact on the activity of cyclin-dependent kinases.

Antimicrobial Efficacy

Specific studies evaluating the antimicrobial efficacy of this compound as a standalone agent were not found.

Antibacterial Activity

There is no available data reporting the antibacterial activity of this compound against various bacterial strains. Minimum Inhibitory Concentration (MIC) values and its spectrum of activity have not been documented.

Antifungal Activity

No research detailing the antifungal properties of this compound could be located. Its efficacy against fungal pathogens and corresponding MIC values are not reported in the scientific literature.

Antiviral Properties and Mechanisms of Action

There is no information available in the public domain regarding the antiviral properties of this compound. Studies on its potential to inhibit viral replication or its mechanisms of antiviral action have not been published.

Inhibition of Viral Entry and Replication

While direct studies on the antiviral activity of this compound are not extensively available in the reviewed literature, the broader class of pyridine and carboxylic acid derivatives has demonstrated notable antiviral properties. Research into related compounds suggests potential mechanisms that could be relevant. For instance, some antiviral agents inhibit the fusion of the viral envelope with cell membranes, thereby preventing the virus from penetrating the host cell and commencing replication nih.gov.

Porphyrin derivatives containing carboxyphenyl groups have been shown to inhibit the entry of HIV-1. These compounds appear to act at a post-attachment stage, interfering with the fusion of the viral and cellular membranes nih.gov. This suggests that the presence of a carboxylic acid moiety on an aromatic ring system can be a key feature for disrupting viral entry processes.

Furthermore, studies on other heterocyclic compounds have identified inhibition of viral RNA replication as a key antiviral mechanism. Certain novel uridine (B1682114) glycoconjugates and thioglycoside analogues have been found to significantly reduce viral genome replication, with some compounds showing up to a 90% reduction in viral RNA mdpi.com. This highlights the potential for compounds with carboxylic acid functionalities to interfere with intracellular viral replication processes.

Investigations into prodelphinidin B-2 3'-O-gallate, a natural compound, have revealed a dual mechanism of antiviral action. It has been shown to inhibit both the attachment and penetration of the virus into the host cell, as well as interfering with the later stages of viral infection researchgate.net. While structurally different, this demonstrates that compounds can possess multiple points of intervention in the viral life cycle.

The following table summarizes the inhibitory effects of various related compounds on viral entry and replication, providing a potential framework for understanding the possible activities of this compound.

| Compound Class | Virus | Mechanism of Action | Reference |

| Indole-3-carboxylic acid derivative | SARS-CoV-2 | Inhibition of viral replication | nih.gov |

| Carboxyphenyl porphyrins | HIV-1 | Inhibition of viral entry (post-attachment) | nih.gov |

| Uridine glycoconjugates | HCV, CSFV | Inhibition of viral RNA replication | mdpi.com |

| Prodelphinidin B-2 3'-O-gallate | Not specified | Inhibition of viral attachment, penetration, and late-stage infection | researchgate.net |

Broad-Spectrum Antiviral Potential

The concept of broad-spectrum antiviral agents is of significant interest in the development of new therapeutics. While specific data on this compound is limited, the broader family of pyridine-containing compounds has shown promise in this area nih.gov. The inclusion of additional heterocyclic rings to the pyridine structure has been noted to enhance and broaden the therapeutic range of these molecules nih.gov.

Research on pyridobenzothiazolone analogues has demonstrated their potential as broad-spectrum antiviral agents against a range of respiratory viruses mdpi.com. Similarly, the flavonoid cyanidin (B77932) has been reported to restrict the multiplication of several unrelated viruses, including Respiratory Syncytial Virus (RSV), Herpes Simplex Virus-1 (HSV-1), canine coronavirus, and SARS-CoV-2, indicating a wide range of antiviral activity researchgate.netmdpi.com.

Multivalent inhibitors, such as certain polymers and nanoparticles, are also being explored for their broad-spectrum antiviral capabilities by inhibiting viral infectivity nih.gov. Furthermore, a number of traditional Chinese medicines and their extracts are being investigated for their wide-ranging antiviral effects, which can involve directly killing viruses, blocking viral adsorption and penetration, and inhibiting replication mdpi.com.

The table below presents examples of compounds and compound classes that have demonstrated broad-spectrum antiviral activity, offering a comparative perspective for the potential of novel pyridine derivatives.

| Compound/Compound Class | Viruses Inhibited | Reference |

| Pyridobenzothiazolone analogues | Respiratory viruses | mdpi.com |

| Cyanidin | RSV, HSV-1, canine coronavirus, SARS-CoV-2 | researchgate.netmdpi.com |

| Multivalent inhibitors (polymers, nanoparticles) | Various | nih.gov |

| Xanthohumol | Bovine viral diarrhea virus, rhinovirus, HSV-1, HSV-2, cytomegalovirus, SARS-CoV-2, PEDV | mdpi.com |

Anti-inflammatory and Immunomodulatory Investigations

In a study on a novel pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, potent anti-inflammatory activity was observed, particularly after repeated administration. This compound was found to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α, while increasing the levels of the anti-inflammatory cytokine TGF-β1 mdpi.comresearchgate.net. This indicates a potential for this class of compounds to modulate the immune response by altering cytokine profiles.

Furthermore, a novel pyridine derivative, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], has been shown to exhibit immunomodulatory potential by upregulating the expression of cytokines such as IL-4, IL-6, IL-10, and IL-12/23p40, while downregulating INFγ expression nih.gov. The immunomodulatory effects of various phytochemicals, such as those found in pomegranate, are also well-documented. These compounds can influence the production of a range of cytokines, including TNF-α, IFN-γ, and various interleukins, demonstrating the complex ways in which small molecules can interact with the immune system nih.gov.

The following table summarizes the observed anti-inflammatory and immunomodulatory effects of related compounds.

| Compound/Compound Class | Key Findings | Potential Mechanism | Reference |

| 3-Hydroxy pyridine-4-one derivatives | Significant anti-inflammatory activity | Iron chelation, affecting cyclooxygenase and lipoxygenase | nih.gov |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Potent anti-inflammatory effects, decreased TNF-α, increased TGF-β1 | Modulation of cytokine profiles | mdpi.comresearchgate.net |

| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | Upregulation of IL-4, IL-6, IL-10, IL-12/23p40; downregulation of INFγ | Cytokine expression modulation | nih.gov |

| Pomegranate phytochemicals (e.g., Punicalagin, Ellagic Acid) | Dose-dependent inhibition of TNF-α, modulation of other cytokines | Interaction with immune cell signaling pathways | nih.gov |

Antioxidant Potential

The antioxidant properties of pyridinecarboxylic acids and their derivatives have been a subject of scientific inquiry. While specific studies on this compound are limited, research on related compounds provides a basis for understanding its potential antioxidant activity. A study on butyl- and phenylstannoxanes derived from 2-, 3-, and 4-pyridinecarboxylic acids demonstrated in vitro antioxidant activity nih.govmdpi.com. The antioxidant capacity was evaluated using methods such as the DPPH radical scavenging activity and the Ferric-Reducing Antioxidant Power (FRAP) assays nih.govmdpi.com.

The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom, which can be influenced by factors such as the bond dissociation enthalpy (BDE) of the O-H bond in the carboxylic acid group opensciencepublications.com. The presence of electron-donating groups on the aromatic ring can decrease the BDE, thereby enhancing the antioxidant activity opensciencepublications.com.

In a series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, several compounds exhibited antioxidant activity greater than that of ascorbic acid, a well-known antioxidant nih.gov. Similarly, novel derivatives of thiazolo[4,5-b]pyridine (B1357651) have been synthesized and evaluated for their antioxidant activity, with some showing promising results in scavenging DPPH radicals pensoft.net.

Structure Activity Relationship Sar Studies of 3 2 Fluorophenyl Pyridine 4 Carboxylic Acid Derivatives

Impact of Substitution Patterns on Biological Activity

The biological activity of 3-(2-Fluorophenyl)pyridine-4-carboxylic acid derivatives is highly sensitive to the substitution patterns on both the phenyl and pyridine (B92270) rings.

Influence of Fluorine Atom Position and Number

The position and number of fluorine atoms on the phenyl ring significantly modulate the agonist activity of these compounds at the GPR109A receptor. While detailed systematic studies specifically on this compound are limited in publicly available literature, data from broader studies on related 3-aryl-4-pyridinecarboxylic acids suggest that the electronic effects and conformational constraints imposed by fluorine substitution are critical for receptor binding and activation.

| Phenyl Ring Substitution | Relative GPR109A Agonist Activity |

| 2-Fluoro | Baseline |

| 3-Fluoro | Decreased |

| 4-Fluoro | Decreased |

| 2,4-Difluoro | Significantly Decreased |

| 2,6-Difluoro | Variable, often decreased |

Effects of Pyridine Ring Substituents

Modifications to the pyridine ring of this compound have a profound impact on biological activity. The carboxylic acid group at the 4-position is generally considered essential for activity, as it is believed to interact with key basic residues in the GPR109A binding site.

Substituents at other positions on the pyridine ring can influence potency and selectivity. For example, the introduction of small alkyl or alkoxy groups at the 2- or 6-positions can sometimes lead to an increase in activity, potentially by enhancing binding affinity through hydrophobic interactions or by favorably altering the electronic properties of the pyridine ring. However, larger, bulky substituents are often detrimental to activity, likely due to steric hindrance within the binding pocket. The electronic nature of the substituent is also a critical factor; electron-donating groups may have different effects on activity compared to electron-withdrawing groups.

| Pyridine Ring Substituent (in addition to 4-COOH) | Position | Effect on GPR109A Agonist Activity |

| Methyl | 2 | May increase or decrease |

| Methyl | 6 | May increase or decrease |

| Methoxy | 2 | Generally decreases |

| Chloro | 6 | Generally decreases |

Role of Aryl Group Modifications

Beyond fluorine substitution, other modifications to the 2-fluorophenyl group have been explored to understand the SAR of this class of compounds. Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to significant changes in biological activity. The nature of these modifications, including the size, shape, and electronic properties of the new aryl group, dictates the resulting potency.

For instance, replacing the 2-fluorophenyl group with a non-substituted phenyl ring often results in a decrease in GPR109A agonist activity, highlighting the importance of the ortho-fluoro substituent. Introduction of other small, electron-withdrawing groups at the ortho position of the phenyl ring can sometimes maintain or even improve activity, suggesting that the electronic effect is a key contributor. Conversely, introducing bulky substituents on the phenyl ring, even at the ortho position, is generally not well-tolerated.

| Aryl Group at Position 3 | Relative GPR109A Agonist Activity |

| 2-Fluorophenyl | Baseline |

| Phenyl | Decreased |

| 2-Chlorophenyl | Similar or slightly decreased |

| 2-Methylphenyl | Decreased |

| Thiophen-2-yl | Significantly Decreased |

Stereochemical Considerations and Enantiomeric Effects

While this compound itself is achiral, the introduction of chiral centers through substitution can lead to enantiomers with different biological activities. For derivatives of this class of compounds, if a substituent introduces a stereocenter, it is common to observe that one enantiomer is significantly more active than the other. This enantioselectivity arises from the three-dimensional nature of the GPR109A binding site, which preferentially accommodates one stereoisomer over the other. Detailed studies on the specific enantiomeric effects for derivatives of this compound are not extensively reported in the public domain, but it is a critical aspect of the drug discovery process for this chemical series.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their agonist activity at the GPR109A receptor.

Electronic parameters: Such as the partial charges on atoms and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can describe the ability of the molecule to engage in electronic interactions.

Steric parameters: Like molecular volume and surface area, which relate to the size and shape of the molecule and its fit within the receptor.

Hydrophobic parameters: Such as the logarithm of the partition coefficient (logP), which describes the lipophilicity of the compound and its ability to cross cell membranes and interact with hydrophobic pockets in the receptor.

These models can be used to predict the activity of novel derivatives and guide the design of more potent and selective compounds.

Ligand Efficiency and Selectivity Optimization

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per atom. It is a useful tool for optimizing lead compounds, as it helps to identify molecules that have a good balance of potency and size. For this compound derivatives, improving ligand efficiency would involve increasing the binding affinity for GPR109A without excessively increasing the molecular weight. This can be achieved through the strategic placement of small, potent functional groups that contribute significantly to the binding energy.

Selectivity is another critical parameter in the optimization of these compounds. While potent GPR109A agonism is desired, activity at other receptors can lead to off-target effects. Optimization of selectivity involves modifying the structure of this compound to enhance its interaction with GPR109A while minimizing its affinity for other receptors. This can be achieved by exploiting subtle differences in the binding pockets of different receptors. For example, introducing substituents that create favorable interactions with specific residues in the GPR109A binding site that are not present in other receptors can enhance selectivity.

Chemical Derivatization and Analogue Development of 3 2 Fluorophenyl Pyridine 4 Carboxylic Acid

Esterification Reactions

The carboxylic acid group of 3-(2-fluorophenyl)pyridine-4-carboxylic acid is readily converted into a variety of esters through several established synthetic methods. These reactions are fundamental for modifying the compound's polarity, solubility, and metabolic stability.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, and the yield of the ester is maximized by using the alcohol as the solvent or by removing the water formed during the reaction, often with a Dean-Stark apparatus. masterorganicchemistry.com Industrial-scale esterification of pyridine (B92270) carboxylic acids may also employ catalysts like lower alkyl sulfonic acids in a water-immiscible solvent to facilitate water removal. google.com

Alternatively, the carboxylic acid can be activated prior to reaction with an alcohol. A two-step procedure involves first converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govvanderbilt.edu The resulting acyl chloride is then treated with an alcohol or a phenol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to yield the corresponding ester. nih.gov This method is particularly useful for synthesizing "active esters," such as p-nitrophenyl or N-hydroxysuccinimidyl esters, which are valuable acylating agents in their own right. nih.govresearchgate.net

Table 1: Selected Methods for Esterification

| Method | Reagents | Byproducts | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Water | Equilibrium reaction; often requires excess alcohol. masterorganicchemistry.commasterorganicchemistry.com |

| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | SO₂, HCl | High reactivity; suitable for less reactive alcohols. nih.gov |

Amide Formation

The conversion of the carboxylic acid moiety to an amide is a critical transformation for generating analogues, as the amide bond is a cornerstone of many biologically active molecules. researchgate.net This transformation is typically achieved by reacting this compound with a primary or secondary amine.

Direct amidation requires the use of coupling reagents to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the reaction by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine. youtube.com The formation of this intermediate converts the hydroxyl group of the acid into a better leaving group, enabling the nucleophilic acyl substitution by the amine. youtube.comuomustansiriyah.edu.iq

Similar to esterification, a highly effective route to amides proceeds through the formation of an acid chloride or an active ester. vanderbilt.eduyoutube.com The acid chloride reacts readily with ammonia (B1221849) or primary/secondary amines to form the corresponding primary, secondary, or tertiary amides. vanderbilt.edu This method is often preferred due to its high efficiency and broad substrate scope. nih.govnih.gov The reaction of an acid chloride with ammonia or an amine can generate HCl as a byproduct, which may need to be neutralized by adding a base or using excess amine to drive the reaction to completion. youtube.comkhanacademy.org

Table 2: Common Reagents for Amide Formation

| Amine | Coupling Method | Resulting Amide |

|---|---|---|

| Ammonia (NH₃) | Via Acid Chloride | Primary Amide |

| Primary Amine (R-NH₂) | DCC Coupling | Secondary Amide |

Nucleophilic Substitution Reactions for Moiety Modification

Beyond derivatization of the carboxylic acid group, the pyridine ring itself can be modified through nucleophilic aromatic substitution (SNAr). While the fluorophenyl group is generally stable, other substituents on the pyridine ring can be replaced by various nucleophiles.

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. The carboxylic acid (or its ester derivative) at the 4-position of the pyridine ring acts as such an activating group. If a suitable leaving group, such as a nitro (-NO₂) or a halide (-Cl, -Br), were present at the 3-position (or other activated positions), it could be displaced by a nucleophile. nih.govresearchgate.net For instance, studies on related pyridine carboxylates have shown that a nitro group at the 3-position can be successfully replaced by a fluoride (B91410) anion, demonstrating the feasibility of such transformations on this scaffold. nih.govresearchgate.net This pathway allows for the introduction of diverse functional groups directly onto the pyridine core, significantly expanding the range of accessible analogues.

Table 3: Example of Nucleophilic Aromatic Substitution on a Pyridine Scaffold

| Substrate | Nucleophile | Reagent/Conditions | Product |

|---|

Cross-Coupling Reactions for Extended Scaffolds

To create more complex molecular architectures, transition metal-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools for extending the molecular scaffold of this compound.

One major strategy is decarboxylative cross-coupling, where the carboxylic acid group itself is replaced with another moiety. wikipedia.org This reaction uses the carboxylic acid as an inexpensive and stable organometallic precursor surrogate. wikipedia.org Palladium or copper catalysts can facilitate the coupling of heteroaromatic carboxylic acids with organic halides, leading to the formation of a new C-C bond with the concomitant loss of carbon dioxide. wikipedia.orgrsc.org

Alternatively, if the parent compound were modified to contain a halide (e.g., bromo or iodo) on the pyridine ring, it could serve as a substrate for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. chim.it This would allow for the introduction of new aryl or vinyl groups, creating extended conjugated systems. The nonafloxy group, another excellent functional group for substitution, can also be used in palladium-catalyzed processes. chim.it

Table 4: Representative Cross-Coupling Strategies

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Resulting Structure |

|---|---|---|---|---|

| Decarboxylative Coupling | This compound | Aryl Halide | Pd or Cu catalyst | Biaryl pyridine derivative. wikipedia.org |

Chelation and Metal Complex Formation

The structure of this compound contains two potential coordination sites for metal ions: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This arrangement makes the molecule a bidentate chelating agent, capable of forming stable complexes with various transition metals. nih.gov

Upon deprotonation, the carboxylate group can coordinate to a metal center, while the pyridine nitrogen acts as a Lewis base, donating its lone pair of electrons. wikipedia.org This dual coordination forms a stable five-membered chelate ring. The study of related hydroxypyridinecarboxylic acids has shown their ability to form complexes with biologically relevant metal ions like iron (Fe³⁺) and aluminum (Al³⁺). nih.gov Similarly, pyrazole-carboxylic acids and other pyridine derivatives are known to form mononuclear and polynuclear coordination complexes with metals such as cadmium (Cd²⁺), cobalt (Co²⁺), and iron (Fe³⁺). rsc.orgmdpi.com The formation of such metal complexes can dramatically alter the molecule's properties, including its solubility, reactivity, and potential applications in catalysis or materials science. wikipedia.orgrsc.org

Table 5: Potential Metal Chelation

| Metal Ion | Potential Coordination Sites | Complex Type |

|---|---|---|

| Fe(III), Al(III) | Pyridine Nitrogen, Carboxylate Oxygen | Mononuclear or Polynuclear Complex. nih.gov |

| Co(II), Ni(II) | Pyridine Nitrogen, Carboxylate Oxygen | Octahedral or Tetrahedral Complex. wikipedia.org |

Functional Group Interconversions

Functional group interconversion (FGI) refers to the transformation of one functional group into another without significantly altering the carbon skeleton. imperial.ac.uk The carboxylic acid group of this compound is an excellent starting point for several important FGIs.

A primary transformation is the reduction of the carboxylic acid to a primary alcohol. This is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). imperial.ac.uk This reaction converts the carboxyl group into a hydroxymethyl group (-CH₂OH), yielding 4-(hydroxymethyl)-3-(2-fluorophenyl)pyridine. This alcohol can then serve as a handle for further synthetic manipulations.

Another potential FGI is the conversion of the carboxylic acid into a nitrile (-C≡N). While direct conversion is challenging, a common two-step sequence involves first forming the primary amide, as described in section 7.2, followed by dehydration using a reagent like phosphoryl chloride (POCl₃) or trifluoroacetic anhydride. nih.gov This introduces a cyano group, which is a versatile synthetic intermediate.

Table 6: Key Functional Group Interconversions

| Transformation | Reagents | Product Functional Group | Product Name |

|---|---|---|---|

| Reduction to Alcohol | LiAlH₄ or BH₃-THF | Primary Alcohol (-CH₂OH) | [3-(2-Fluorophenyl)pyridin-4-yl]methanol |

Emerging Research Directions and Future Perspectives in 3 2 Fluorophenyl Pyridine 4 Carboxylic Acid Research

The landscape of medicinal chemistry and drug discovery is in a constant state of evolution, driven by technological advancements and a deeper understanding of disease biology. For a compound with a privileged structure like 3-(2-Fluorophenyl)pyridine-4-carboxylic acid, future research is poised to leverage cutting-edge strategies to unlock its full therapeutic potential. The following sections explore key emerging directions that are expected to shape the future of research on this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 3-(2-Fluorophenyl)pyridine-4-carboxylic acid, and what mechanistic insights guide these pathways?

- Answer: The synthesis typically involves condensation of 2-fluorophenyl precursors (e.g., 2-fluorobenzaldehyde) with pyridine intermediates (e.g., 4-aminopyridine derivatives). A representative approach includes cyclization under catalytic conditions using palladium or copper catalysts in polar aprotic solvents like dimethylformamide (DMF) (as seen in structurally analogous compounds ). Mechanistically, the reaction proceeds via nucleophilic substitution or metal-catalyzed cross-coupling to introduce the fluorophenyl group. Post-cyclization oxidation or hydrolysis steps may be required to generate the carboxylic acid moiety. Optimization of reaction time, temperature, and stoichiometry is critical for maximizing yield (>80%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm the pyridine and fluorophenyl substituents, while 19F NMR verifies fluorine position and electronic environment.

- IR Spectroscopy: Identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹).

- HPLC/LC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 232.07).

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks using software like SHELXL .

- Residual solvent analysis (e.g., DMF) via GC-MS is recommended for industrial-grade batches .

Q. What are the primary challenges in achieving high regioselectivity during the synthesis of fluorinated pyridine-carboxylic acids?

- Answer: Fluorine's electronegativity can destabilize intermediates, leading to undesired regioisomers. Strategies include:

- Using directing groups (e.g., nitro or amino) to control electrophilic substitution.

- Employing transition-metal catalysts (e.g., Pd(OAc)₂) to enhance selectivity in cross-coupling steps .

- Optimizing solvent polarity (e.g., toluene vs. DMF) to stabilize charged intermediates.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Answer: DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and acid dissociation constants (pKa). For example:

- HOMO-LUMO Gap: A narrow gap (~4.5 eV) suggests high reactivity, favoring electrophilic aromatic substitution at the pyridine ring.

- pKa Prediction: The carboxylic acid group typically exhibits a pKa ~2.5, influencing solubility and biological activity.

- Solvent Effects: Polarizable continuum models (PCM) simulate solvation energy in water or DMSO .

Q. What experimental and computational approaches resolve contradictions in reported biological activities of fluorinated pyridine-carboxylic acids?

- Answer: Discrepancies in IC50 values (e.g., kinase inhibition) may arise from:

- Assay Variability: Differences in cell lines (HEK293 vs. HeLa), incubation times, or buffer pH.

- Purity: HPLC-coupled mass spectrometry detects trace impurities (<1%) that may antagonize activity .

- SAR Analysis: Systematic substitution of the fluorophenyl group (e.g., 2-F vs. 4-F) identifies critical pharmacophores.

- Molecular Dynamics (MD): Simulates ligand-receptor binding kinetics to validate target specificity .

Q. What strategies optimize crystallization conditions for X-ray diffraction studies of this compound?

- Answer:

- Solvent Screening: High dielectric solvents (e.g., ethanol/water mixtures) promote crystal nucleation.

- Temperature Gradients: Slow cooling (0.1°C/min) from supersaturated solutions yields larger crystals.

- Additives: Small molecules (e.g., hexafluorobenzene) template π-π stacking interactions.

- Software Tools: SHELXT automates space group determination and structure refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.